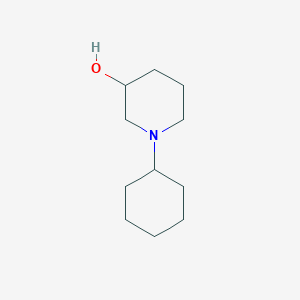

1-Cyclohexylpiperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

1-cyclohexylpiperidin-3-ol |

InChI |

InChI=1S/C11H21NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h10-11,13H,1-9H2 |

InChI Key |

NGBOMLRQVKQPJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CCCC(C2)O |

Origin of Product |

United States |

Historical Perspectives and Early Chemical Explorations of Piperidine and Cyclohexyl Scaffolds

The journey to understanding 1-Cyclohexylpiperidin-3-ol begins with the exploration of its core components: the piperidine (B6355638) and cyclohexyl scaffolds. Piperidine, a heterocyclic amine, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper. atamanchemicals.comwikipedia.org This discovery marked a significant step in the study of nitrogen-containing organic compounds. Throughout the 19th and early 20th centuries, piperidine became a fundamental building block in the synthesis of various alkaloids and other heterocyclic compounds. atamanchemicals.com The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine. wikipedia.org

In parallel, the study of the cyclohexyl scaffold also has a rich history. Unlike benzene, cyclohexane (B81311) is not readily found in natural sources like coal, prompting early researchers to synthesize it in the laboratory. wikipedia.org In 1890, Hermann Sachse first proposed the now widely accepted chair conformation as the most stable structure for cyclohexane. wikipedia.org The industrial synthesis of cyclohexane is predominantly carried out by the hydrogenation of benzene. wikipedia.org Early research into cyclohexyl compounds also explored their use as solvents and in the synthesis of other organic molecules. wikipedia.orgresearchgate.net

The convergence of these two areas of research, focusing on piperidine and cyclohexyl structures, laid the groundwork for the synthesis and investigation of more complex molecules like this compound.

Contemporary Significance of 1 Cyclohexylpiperidin 3 Ol in Organic Synthesis and Medicinal Chemistry

In modern chemical science, 1-Cyclohexylpiperidin-3-ol and its derivatives have found applications in both organic synthesis and medicinal chemistry. The piperidine (B6355638) ring is a prevalent structural motif in numerous pharmaceuticals, including analgesics, antipsychotics, and antihistamines. atamanchemicals.comijnrd.org The incorporation of a cyclohexyl group can influence a molecule's lipophilicity and conformational properties, which are critical parameters in drug design. researchgate.net

The development of novel synthetic methods continues to be a major trend in organic chemistry, with a focus on efficiency and sustainability. researchgate.net The synthesis of complex molecules often relies on the use of versatile building blocks, and substituted piperidines, including those with cyclohexyl moieties, play a significant role in this context. nih.gov For instance, derivatives of 1-cyclohexylpiperidine (B1196802) have been investigated for their potential as intermediates in the synthesis of biologically active compounds. acs.orggoogle.com

In medicinal chemistry, the search for new therapeutic agents is a primary objective. utkaluniversity.ac.in The structural features of this compound, combining a basic nitrogen atom with a hydroxyl group and a bulky cyclohexyl substituent, make it an interesting scaffold for the development of new drug candidates. researchgate.net The modification of this core structure can lead to compounds with a wide range of biological activities. frontiersin.orgmdpi.commdpi.com Research has explored the potential of related structures in various therapeutic areas. ijnrd.org

Fundamental Structural Characteristics and Stereochemical Aspects of 1 Cyclohexylpiperidin 3 Ol

Retrosynthetic Disconnection Strategies for the this compound Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachslideshare.net This process involves "disconnecting" key bonds in the target molecule, which correspond to the reverse of known chemical reactions. ub.edu For this compound, several logical disconnections can be proposed to devise a synthetic plan.

The primary disconnections for the this compound structure are typically at the carbon-nitrogen bonds within the piperidine ring and the bond connecting the cyclohexyl group to the nitrogen. Another key disconnection involves the carbon-oxygen bond of the hydroxyl group.

Key Retrosynthetic Disconnections:

| Disconnection Bond | Resulting Synthons (Idealized Fragments) | Corresponding Reagents (Practical Equivalents) |

| N1-C2 and N1-C6 | A 1,5-dicarbonyl compound and cyclohexylamine. | A glutaraldehyde (B144438) derivative and cyclohexylamine. |

| N-Cyclohexyl | A 3-hydroxypiperidine (B146073) synthon and a cyclohexyl electrophile. | 3-Hydroxypiperidine and a cyclohexyl halide (e.g., cyclohexyl bromide). |

| C3-O | A 1-cyclohexylpiperidine-3-one synthon. | 1-Cyclohexyl-3-piperidone (for subsequent reduction). |

These disconnection strategies form the basis for the forward-synthesis approaches discussed in the following sections, providing a logical framework for assembling the target molecule from simpler precursors.

De Novo Synthesis Approaches to the Piperidine Ring System with Cyclohexyl Attachment

De novo synthesis refers to the construction of the piperidine ring from acyclic (non-ring) precursors, as opposed to modifying an existing ring system. researchgate.netfrontiersin.orgnih.gov This approach offers great flexibility in introducing substituents at various positions on the ring.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. taylorfrancis.comacs.org The synthesis of functionalized piperidines is well-suited to MCR strategies, which can rapidly generate molecular complexity. bas.bg A general MCR for piperidine synthesis often involves the condensation of an amine, an aldehyde, and a 1,3-dicarbonyl compound. bas.bgresearchgate.net For the synthesis of a precursor to this compound, the components could be selected as follows:

| Component | Role in Piperidine Formation | Example Reagent |

| Amine | Provides the nitrogen atom (N-1) and the N-substituent. | Cyclohexylamine |

| Aldehyde | Provides carbon atoms C-2 and C-6. | Formaldehyde or a derivative. |

| 1,3-Dicarbonyl Compound | Provides carbon atoms C-3, C-4, and C-5. | Acetoacetic ester or similar β-keto ester. rsc.org |

These reactions are often facilitated by catalysts such as iodine, L-proline, or various metal salts like ZrOCl₂·8H₂O to afford highly substituted piperidines. bas.bg

Intramolecular cyclization is a powerful strategy for forming cyclic structures like piperidines from linear precursors. mdpi.com This involves an open-chain molecule containing reactive functional groups at its ends that can react with each other to form a ring.

Common Cyclization Strategies for Piperidine Synthesis:

| Strategy | Description |

| Intramolecular Michael Addition | An amine attacks an α,β-unsaturated carbonyl system within the same molecule to form the heterocyclic ring. bas.bg |

| Reductive Amination | A molecule containing both an amine and a carbonyl group (or precursors like a nitro group) undergoes cyclization upon reduction. |

| Radical Cyclization | A radical is generated on a linear precursor, which then attacks a double or triple bond within the same molecule to close the ring. nih.gov For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can produce 2,4-disubstituted piperidines. organic-chemistry.orgacs.orgresearchgate.net |

| Aza-Prins Cyclization | This reaction involves the cyclization of a homoallylic amine with an aldehyde, forming the piperidine ring. bas.bg |

These methods provide robust pathways to the core piperidine skeleton, which can be further functionalized.

The hydroxyl group at the C-3 position is a key feature of the target molecule. Its introduction can be timed at different stages of the synthesis. A common and effective method is the reduction of a ketone precursor.

The synthesis often proceeds through an N-substituted-3-piperidone intermediate (in this case, 1-cyclohexyl-3-piperidone). This ketone can then be reduced to the corresponding secondary alcohol, this compound. ketonepharma.com

Methods for Ketone Reduction:

| Reducing Agent | Description |

| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent commonly used to convert ketones to alcohols. |

| Catalytic Hydrogenation | Hydrogen gas (H₂) is used with a metal catalyst (e.g., Palladium, Platinum, Nickel) to reduce the ketone. |

| Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent, used when stronger reduction conditions are necessary. |

The choice of reducing agent can influence the stereochemical outcome of the reaction, which is particularly relevant when synthesizing specific isomers of the final product.

Asymmetric Synthesis of Enantiopure this compound

The C-3 position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). In pharmaceutical applications, often only one enantiomer is biologically active. thieme-connect.com Asymmetric synthesis aims to produce a single enantiomer selectively.

Two primary strategies dominate the field of asymmetric synthesis: the use of chiral auxiliaries and catalytic asymmetric methods.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. scispace.com It directs the stereochemical course of a reaction and is removed afterward. For instance, carbohydrate-based auxiliaries have been used in domino Mannich-Michael reactions to synthesize chiral piperidine derivatives with high diastereoselectivity. cdnsciencepub.com Similarly, chiral β-enamino esters can be prepared and subsequently reduced to yield chiral piperidines after the auxiliary is cleaved. researchgate.net

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is often more atom-economical.

Examples of Catalytic Asymmetric Methods:

| Catalytic Method | Description |

| Enzymatic Reduction | Biocatalysts, such as ketoreductase enzymes, can reduce a prochiral ketone (e.g., N-Boc-3-piperidone) to a specific chiral alcohol with very high enantioselectivity. derpharmachemica.commdpi.comnih.gov These reactions are often coupled with a cofactor regeneration system, for example, using glucose dehydrogenase. mdpi.com |

| Organocatalysis | Small organic molecules, such as the amino acid L-proline, can catalyze asymmetric reactions. tandfonline.comresearchgate.net Proline-catalyzed α-aminooxylation is a key step in some enantioselective syntheses of (S)-3-hydroxypiperidine. tandfonline.com |

| Transition Metal Catalysis | Chiral metal complexes, for example, those based on rhodium or palladium, can catalyze a variety of enantioselective transformations, including cyclohydrocarbonylations to access enantiopure 3-hydroxypiperidine derivatives. acs.org |

These advanced catalytic methods provide efficient routes to enantiopure building blocks like (S)- or (R)-3-hydroxypiperidine, which can then be N-alkylated with a cyclohexyl group to yield the final target molecule in an enantiomerically pure form. tandfonline.com

Resolution Techniques for Racemic Mixtures

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds. wikipedia.org For this compound, which contains a chiral center at the 3-position of the piperidine ring, obtaining enantiomerically pure forms is often essential for its intended applications. Common methods for resolving such racemic mixtures include classical resolution via diastereomeric salt formation, enzymatic resolution, and chromatographic techniques. orgosolver.comslideshare.net

Classical Resolution: This is a widely used method that involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since this compound is a basic compound due to the piperidine nitrogen, chiral acids are suitable resolving agents. libretexts.org These acids, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, react with the racemic base to form diastereomeric salts. libretexts.org These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer of this compound can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. libretexts.org The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, often requiring empirical screening to find the optimal conditions. libretexts.org

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be employed to resolve racemic mixtures. orgosolver.com For a racemic alcohol like this compound, lipases are commonly used to catalyze the acylation of one enantiomer preferentially, leaving the other enantiomer unreacted. The resulting ester can then be separated from the unreacted alcohol by standard purification techniques like chromatography. The choice of acylating agent and reaction conditions can significantly influence the enantioselectivity and yield of the process.

Chromatographic Separation: Chiral chromatography offers a direct method for the separation of enantiomers. dalalinstitute.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Various types of CSPs are commercially available, and the selection depends on the specific properties of the compound being resolved. High-performance liquid chromatography (HPLC) with a chiral column is a powerful analytical and preparative tool for obtaining enantiomerically pure this compound.

Chemoenzymatic Synthesis Routes to this compound

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations to create more sustainable and effective synthetic routes. rsc.org For the synthesis of this compound, a chemoenzymatic approach could involve the use of enzymes to introduce the chiral center with high enantioselectivity. nih.gov

One potential strategy involves the enzymatic reduction of a precursor ketone, 1-cyclohexylpiperidin-3-one. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high stereoselectivity. By selecting an appropriate KRED, either the (R)- or (S)-enantiomer of this compound can be selectively produced. This enzymatic step can be integrated into a multi-step chemical synthesis, providing a green and efficient alternative to traditional chiral resolution or asymmetric synthesis methods. rsc.org Recent advancements in computer-aided synthesis planning are beginning to facilitate the design of such multistep chemoenzymatic routes. rsc.orgnih.gov

Another chemoenzymatic strategy could involve the enzymatic functionalization of a C-H bond. nih.gov While more complex, this approach could potentially construct the chiral alcohol from a more readily available precursor.

Derivatization Strategies for this compound and its Analogs

Derivatization of this compound allows for the modification of its properties and the exploration of structure-activity relationships. These strategies can target the piperidine nitrogen, the cyclohexyl ring, or the hydroxyl group.

Modification of the Piperidine Nitrogen Substituent

The nitrogen atom of the piperidine ring is a key site for modification. The N-cyclohexyl group can be replaced with various other substituents through several synthetic strategies. One common approach is the dealkylation of the piperidine nitrogen followed by re-alkylation or acylation.

Alternatively, the synthesis can start from 3-hydroxypiperidine, where the nitrogen is a secondary amine. This allows for the direct introduction of a wide range of substituents through N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. This approach provides a high degree of flexibility in creating a library of analogs with diverse N-substituents.

Functionalization of the Cyclohexyl Ring

Modifying the cyclohexyl ring can influence the lipophilicity and steric bulk of the molecule. Functionalization can be achieved through various organic reactions. For instance, electrophilic substitution reactions on the cyclohexyl ring are generally challenging due to its non-aromatic nature. However, radical-based reactions or transition-metal-catalyzed C-H activation could potentially introduce functional groups. A more practical approach involves starting with a pre-functionalized cyclohexyl precursor, such as a substituted cyclohexanone, which can then be used in the synthesis of the piperidine ring. For example, a visible light-promoted ring-opening functionalization of cycloalkanols could be adapted to introduce functionality. rsc.org

Transformations at the Hydroxyl Group

The hydroxyl group at the 3-position of the piperidine ring is a versatile handle for further functionalization. nih.govnih.gov Common transformations include:

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers by reaction with acyl chlorides, anhydrides, or alkyl halides, respectively. These modifications can alter the molecule's polarity and biological activity.

Oxidation: Oxidation of the secondary alcohol to a ketone (1-cyclohexylpiperidin-3-one) provides a precursor for further reactions, such as the introduction of different substituents at the 3-position or for use in enzymatic reductions as mentioned earlier.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups at the 3-position. nih.gov This allows for the synthesis of a wide range of 3-substituted piperidine analogs.

Below is an interactive data table summarizing some potential derivatization strategies:

| Target Site | Reaction Type | Reagents | Product Type |

| Piperidine Nitrogen | N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| Piperidine Nitrogen | Reductive Amination | Aldehyde/Ketone, Reducing Agent | Tertiary Amine |

| Piperidine Nitrogen | N-Acylation | Acyl chloride, Base | Amide |

| Hydroxyl Group | Esterification | Acyl chloride/Anhydride, Base | Ester |

| Hydroxyl Group | Etherification | Alkyl halide, Base | Ether |

| Hydroxyl Group | Oxidation | Oxidizing Agent (e.g., PCC, Swern) | Ketone |

| Hydroxyl Group | Substitution (via leaving group) | TsCl/MsCl, then Nucleophile | 3-Substituted Piperidine |

Reactions Involving the Secondary Alcohol Group (e.g., oxidation, esterification, etherification, nucleophilic substitutions)

The secondary alcohol at the C-3 position of the piperidine ring is a key functional handle for a variety of chemical transformations.

Oxidation The secondary alcohol can be oxidized to the corresponding ketone, 1-cyclohexylpiperidin-3-one. This transformation is a common step in the synthesis of piperidine-based compounds to allow for further functionalization or to invert the stereochemistry at the C-3 position through subsequent reduction. A range of oxidizing agents can be employed for this purpose.

| Reagent/Method | Conditions | Product | Reference |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 1-Cyclohexylpiperidin-3-one | acs.org |

| Dess-Martin periodinane | CH₂Cl₂ | 1-Cyclohexylpiperidin-3-one | acs.org |

| Chromium trioxide (CrO₃) | Acetic acid or aqueous solution | 2-Piperidone (from 2-piperidinol) |

Esterification The hydroxyl group readily undergoes esterification with carboxylic acids to form the corresponding esters. This reaction typically requires catalysis and can be achieved under various conditions. The classical Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk Milder methods, which are often preferred to avoid potential side reactions involving the tertiary amine, utilize coupling agents. One such method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) at room temperature. orgsyn.org

Etherification Ether derivatives can be synthesized by reacting the hydroxyl group with suitable electrophiles. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, like sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a leaving group from an alkyl halide or sulfonate to form the ether linkage. nih.gov This method has been used to prepare various aliphatic and aromatic ether derivatives of piperidinols. nih.govnih.gov For instance, the etherification of N-substituted 4-hydroxypiperidine (B117109) with nitriles bearing a leaving group was achieved using NaH with a catalytic amount of 15-crown-5 (B104581) to enhance reactivity. nih.gov

Nucleophilic Substitutions Direct nucleophilic substitution of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org Therefore, the hydroxyl group must first be converted into a better leaving group. This can be achieved by:

Protonation: In the presence of a strong acid (e.g., HBr, HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which is a good leaving group (H₂O). The resulting carbocation or the activated substrate can then be attacked by a nucleophile. libretexts.org

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (e.g., pyridine) converts the alcohol into a tosylate or mesylate. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. beilstein-journals.org

Reaction with Thionyl Chloride: Thionyl chloride (SOCl₂) can convert the alcohol to a chloro-substituted piperidine.

A notable substitution reaction involves neighboring group participation by the piperidine nitrogen. Treatment of a piperidin-3-ol derivative with (diethylamino)sulfur trifluoride (DAST) was shown to produce a trans-3-fluoropiperidine, a reaction that proceeds through a bicyclic aziridinium (B1262131) intermediate. acs.org

Reactivity of the Tertiary Amine Functionality (e.g., quaternization, N-alkylation, N-acylation)

The tertiary amine in the piperidine ring is nucleophilic and basic, allowing for reactions at the nitrogen atom.

Quaternization The nitrogen atom can act as a nucleophile and react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction proceeds readily by treating the piperidine with an excess of an alkylating agent, such as an alkyl iodide or bromide. Studies on the related quinuclidin-3-ol show that such quaternization reactions proceed efficiently in solvents like acetone (B3395972) at room temperature. wiley.com The reaction rate and yield can be influenced by the basicity of the nitrogen and the nature of the alkylating agent. wiley.com

N-Alkylation While the nitrogen in this compound is already fully alkylated (tertiary), this section is relevant to the synthesis of the compound itself from a secondary amine precursor (e.g., piperidin-3-ol). N-alkylation of a secondary piperidine amine with cyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a direct route to the title compound.

N-Acylation and Acylammonium Salt Reactivity Tertiary amines cannot form stable neutral amides but can be acylated to generate reactive quaternary acylammonium salts. ut.eedanielromogroup.com These intermediates are powerful electrophiles and have significant utility in organic synthesis. For example, chiral α,β-unsaturated acylammonium salts, generated in situ from an acid chloride and a chiral tertiary amine catalyst, can act as dienophiles in highly stereoselective Diels-Alder reactions. danielromogroup.comresearchgate.net The reaction of this compound with an acylating agent (like an acid chloride) would form a 1-acyl-1-cyclohexylpiperidinium-3-ol salt, rendering the acyl group highly susceptible to attack by nucleophiles.

Modifications of the Cyclohexyl Moiety (e.g., ring functionalization, substitution reactions)

The cyclohexyl group attached to the piperidine nitrogen is generally less reactive than the other functional groups. However, it can undergo functionalization under specific conditions.

Ring Functionalization C-H functionalization provides a direct method for introducing substituents onto the cyclohexyl ring.

Radical Alkylation: Zinc sulfinate salts can be used to transfer alkyl radicals to heterocycles, and this method has been shown to be effective for functionalizing N-cyclohexyl groups. researchgate.net

Oxidative Functionalization: Metabolic studies of related compounds, such as 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), show that the cyclohexyl ring can be hydroxylated by liver microsomes, indicating that oxidative functionalization is possible. acs.org This suggests that directed oxidation using chemical reagents could achieve similar transformations.

Ring System Modifications (e.g., potential ring expansion/contraction, C-C bond cleavage)

The piperidine ring system itself can be synthetically altered through rearrangement reactions, providing access to other heterocyclic structures.

Ring Contraction Piperidine derivatives can be converted into five-membered pyrrolidine (B122466) rings through ring contraction reactions. These transformations often involve the generation of an intermediate that facilitates skeletal rearrangement.

Oxidative Rearrangement: N-H piperidines can undergo ring contraction to pyrrolidines via an oxidative rearrangement using a hypervalent iodine reagent like phenyliodine diacetate (PhI(OAc)₂). wiley.com The reaction proceeds through an iminium ion intermediate that is trapped by a nucleophile.

Acid-Catalyzed Rearrangement: N-sulfonylpiperidines, particularly those that are sterically crowded, are susceptible to acid-catalyzed ring contraction to form pyrrolidines. cardiff.ac.uk The reaction is believed to proceed via a reversible cyclization, followed by rearrangement.

Ring Expansion Ring expansion reactions provide a route to the piperidine skeleton from smaller rings. For example, optically active 3-substituted piperidines can be synthesized via the ring expansion of corresponding prolinol (a 2-substituted pyrrolidine) derivatives. beilstein-journals.org This reaction proceeds through a bicyclic aziridinium ion intermediate, which is then opened by a nucleophile to yield the six-membered piperidine ring.

Stereoselective Reactions and Epimerization Studies

The presence of a stereocenter at the C-3 position (and potentially others depending on substitution) makes stereoselectivity a crucial aspect of the chemistry of this compound.

Stereoselective Reactions Several strategies have been developed for the stereoselective synthesis of substituted 3-hydroxypiperidines.

Asymmetric Hydrogenation: Highly enantioselective hydrogenation of 3-hydroxypyridinium (B1257355) salts using a chiral iridium catalyst can directly produce trans-6-substituted piperidin-3-ols with high enantiomeric excess. acs.org

Stereodivergent Synthesis: Starting from readily available amino acids, concise and highly diastereoselective syntheses of both cis- and trans-2-substituted 3-piperidinols have been developed. beilstein-journals.orgnih.gov

Substrate-Controlled Reactions: The stereochemistry of the final product can be controlled by the stereochemistry of the starting material, as seen in the ring expansion of enantiopure prolinols to yield enantiopure piperidines. beilstein-journals.org

Epoxidation and Ring-Opening: The diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening with a nucleophile, can establish a trans-relationship between the hydroxyl group and the new substituent. researchgate.net

Epimerization Studies The stereocenter at C-3 can be susceptible to epimerization (inversion of stereochemistry) under certain conditions, which can be either an unwanted side reaction or a deliberate synthetic step.

Oxidation-Reduction Sequence: A common strategy to invert the stereocenter at C-3 is to oxidize the alcohol to the planar ketone and then perform a stereoselective reduction. For example, a trans-piperidin-3-ol can be oxidized (e.g., Swern oxidation) to the piperidin-3-one, which can then be reduced with a bulky reducing agent like K-Selectride to yield the cis-piperidin-3-ol. acs.orgacs.org

Base-Catalyzed Epimerization: In some cases, epimerization can occur under basic conditions. For instance, treatment of a piperidine derivative with a C-3 ester was shown to cause epimerization at that center upon treatment with sodium methoxide. nih.gov

Thermal Epimerization: During the synthesis of certain piperidin-3-ol alkaloids, epimerization has been observed under thermal conditions, particularly when an activating group like an olefin is present nearby. jst.go.jp

Advanced Spectroscopic and Structural Characterization of 1 Cyclohexylpiperidin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques: COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-Cyclohexylpiperidin-3-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirms the connectivity of the piperidine (B6355638) and cyclohexyl rings, and helps to establish the relative stereochemistry.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring, the cyclohexyl ring, and the hydroxyl group. The proton attached to the carbon bearing the hydroxyl group (H-3) would appear as a multiplet, with its chemical shift and multiplicity influenced by the axial or equatorial position of the hydroxyl group. Protons on the cyclohexyl ring would likely appear as a series of complex, overlapping multiplets in the upfield region (typically 1.0-2.5 ppm). The proton on the nitrogen-adjacent carbon of the cyclohexyl ring (H-1') would be shifted downfield relative to other cyclohexyl protons due to the influence of the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The carbon atom C-3, bonded to the hydroxyl group, is expected to resonate in the range of 60-70 ppm. The carbons adjacent to the nitrogen atom (C-2, C-6, and C-1') will also be deshielded and appear at characteristic chemical shifts. The remaining carbons of the piperidine and cyclohexyl rings will appear in the aliphatic region of the spectrum.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, which is vital for tracing the connectivity of protons within the piperidine and cyclohexyl spin systems. For instance, the H-3 proton will show correlations to the protons on C-2 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry, such as the relative orientation (cis/trans) of the hydroxyl group and the cyclohexyl group. For example, observing a NOE between the H-3 proton and specific axial or equatorial protons on the piperidine ring can help elucidate the chair conformation and substituent orientation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H/C-2 | 2.5 - 3.0 | 55 - 60 |

| H/C-3 | 3.5 - 4.0 | 65 - 70 |

| H/C-4 | 1.4 - 1.9 | 30 - 35 |

| H/C-5 | 1.4 - 1.9 | 25 - 30 |

| H/C-6 | 2.2 - 2.7 | 50 - 55 |

| H/C-1' | 2.3 - 2.8 | 60 - 65 |

| H/C-2'/6' | 1.6 - 2.0 | 30 - 35 |

| H/C-3'/5' | 1.1 - 1.5 | 25 - 30 |

| H/C-4' | 1.0 - 1.4 | 24 - 28 |

| OH | Variable (broad singlet) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS fragmentation studies)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight Determination: Using a soft ionization technique like Electrospray Ionization (ESI), this compound (C₁₁H₂₁NO, Molecular Weight: 183.29 g/mol ) is expected to be readily detected as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 184.29. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, confirming the elemental formula.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), provides more energetic ionization, leading to characteristic fragmentation. The fragmentation of N-substituted piperidine derivatives is well-documented. For this compound, the major fragmentation pathways are expected to involve:

Alpha-cleavage: The most characteristic fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. This can occur on either the piperidine or cyclohexyl side. Cleavage of the cyclohexyl group would lead to a stable iminium ion.

Loss of Water: Dehydration involving the hydroxyl group at C-3 is a likely fragmentation pathway, leading to a fragment ion at [M-H₂O]⁺.

Ring Cleavage: Fragmentation of the piperidine ring itself can occur, leading to a series of smaller fragment ions.

Analysis of these fragmentation patterns in tandem MS (MS/MS) experiments can further confirm the structure by isolating the parent ion and observing its specific daughter ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Structure/Identity | Fragmentation Pathway |

| 184 | [M+H]⁺ | Protonated molecule (ESI-MS) |

| 183 | [M]⁺˙ | Molecular ion (EI-MS) |

| 165 | [M-H₂O]⁺˙ | Loss of water from the molecular ion |

| 100 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of the cyclohexyl radical |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the piperidine ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ will be present, corresponding to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and piperidine rings.

C-O Stretch: A distinct band in the 1050-1150 cm⁻¹ region is indicative of the C-O single bond stretching of the secondary alcohol.

C-N Stretch: The C-N stretching vibration of the tertiary amine is typically found in the 1000-1250 cm⁻¹ range and may overlap with other signals.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations of the aliphatic rings are expected to produce strong, sharp signals, providing a detailed fingerprint of the hydrocarbon framework.

Table 3: Predicted Characteristic IR and Raman Peaks for this compound

| Functional Group | Vibration Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity (IR/Raman) |

| O-H | Stretch | 3200 - 3600 | 3200 - 3600 | Strong, Broad / Weak |

| C-H (sp³) | Stretch | 2850 - 3000 | 2850 - 3000 | Strong / Strong |

| C-O | Stretch | 1050 - 1150 | 1050 - 1150 | Medium / Medium |

| C-N | Stretch | 1000 - 1250 | 1000 - 1250 | Medium / Medium |

| C-C | Skeletal | (Fingerprint Region) | 800 - 1200 | - / Strong |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures, such as t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, reveals common conformational features.

It is highly probable that the piperidine ring in this compound adopts a stable chair conformation to minimize steric strain. In this conformation, the substituents (the cyclohexyl group at N-1 and the hydroxyl group at C-3) can occupy either axial or equatorial positions. The thermodynamically most stable conformation would likely feature the bulky N-cyclohexyl group in an equatorial position to avoid unfavorable 1,3-diaxial interactions. The hydroxyl group at C-3 can exist in either an axial or equatorial orientation, and the preferred conformation may be influenced by hydrogen bonding in the crystal lattice. A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation and the relative stereochemistry of the substituents.

Theoretical and Computational Studies of 1 Cyclohexylpiperidin 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, molecular orbitals, reactivity predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 1-Cyclohexylpiperidin-3-ol. DFT has become a dominant method for quantum mechanical simulations due to its favorable balance of computational cost and accuracy. imperial.ac.ukmdpi.com By solving approximations of the Schrödinger equation, DFT can determine the ground-state electron density of the molecule, from which numerous properties can be derived. imperial.ac.ukpku.edu.cn

For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy structure. From this optimized structure, a wealth of electronic information can be extracted. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (electronegative potential), which are susceptible to electrophilic attack, and electron-poor regions (electropositive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, indicating these as sites for potential hydrogen bonding and electrophilic interaction.

Reactivity descriptors derived from DFT, such as Fukui functions, provide a more quantitative prediction of reactivity. redalyc.org These descriptors help to identify which atoms within the molecule are most likely to undergo nucleophilic, electrophilic, or radical attack, offering a detailed picture of its chemical behavior. redalyc.orgfrontiersin.org

| Calculated Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (e.g., at the N or O atoms). |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.3 D | Quantifies the overall polarity of the molecule. |

| Electron Affinity | -2.1 eV | Energy released when an electron is added. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this type.

Conformational Analysis and Energy Landscape Mapping

The non-planar, saturated ring systems of this compound—the cyclohexane (B81311) and piperidine moieties—confer significant conformational flexibility. Understanding the preferred three-dimensional structures is crucial, as the conformation dictates the molecule's physical properties and biological activity.

Both the cyclohexane and piperidine rings are expected to adopt low-energy chair conformations to minimize angular and torsional strain. libretexts.org For the piperidine ring, this leads to two primary chair conformers that can interconvert via a ring-flip. The key considerations for the conformational preference of this compound are the orientations of the two substituents: the bulky cyclohexyl group on the nitrogen atom and the hydroxyl group at the C3 position.

The hydroxyl group at C3 can exist in either an axial or an equatorial position. Generally, substituents on a cyclohexane or piperidine ring are more stable in the equatorial position to avoid steric hindrance with other axial atoms, known as 1,3-diaxial interactions. libretexts.org Therefore, the conformer with the hydroxyl group in the equatorial position is predicted to be significantly more stable. rsc.org The cyclohexyl group attached to the piperidine nitrogen will also have a preferred orientation to minimize steric clash with the rest of the piperidine ring.

Computational methods can map the potential energy surface by systematically rotating bonds and calculating the energy of each resulting conformer. This allows for the identification of local and global energy minima, representing stable and metastable conformations, and the transition states that connect them. The relative energies of these conformers can be calculated to predict their equilibrium populations at a given temperature. For instance, in cis-cyclohexane-1,3-diol, the diequatorial conformer is favored, and the energy difference is solvent-dependent. rsc.org

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) (Illustrative) | Predicted Population at 298 K (Illustrative) |

| 1 | 3-OH (Equatorial) | 0.00 | ~98% |

| 2 | 3-OH (Axial) | 2.50 | ~2% |

Note: The values in this table are hypothetical, illustrating the expected energetic preference for the equatorial conformer based on established principles of conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational dynamics and interactions with the surrounding environment. semanticscholar.org

An MD simulation of this compound would typically be set up by placing the molecule in a simulation box filled with a chosen solvent, such as water. The system is then allowed to evolve over a period of nanoseconds or microseconds. semanticscholar.org

These simulations can reveal:

Conformational Transitions: The simulation can capture dynamic events like the ring-flipping of the piperidine and cyclohexane rings, showing the frequency and energy barriers of these transitions.

Solvent Interactions: MD explicitly models the interactions between the solute and solvent molecules. It can characterize the hydrogen bonding network between the hydroxyl group of this compound and surrounding water molecules. The piperidine nitrogen can also act as a hydrogen bond acceptor. The simulation can quantify the average number of hydrogen bonds and their lifetimes.

Structural Flexibility: Analysis of the trajectory from an MD simulation can identify which parts of the molecule are rigid and which are flexible by calculating root-mean-square fluctuation (RMSF) for each atom.

The data from MD simulations provide a bridge between the static picture of a single molecular structure and the dynamic reality of a molecule in solution.

| Simulation Parameter | Typical Value/Description | Information Gained |

| Force Field | GROMOS, AMBER, CHARMM | Defines the potential energy function for atomic interactions. |

| Solvent Model | SPC/E, TIP3P (for water) | Explicitly models the solvent environment. |

| Simulation Time | 50 - 200 ns | Duration over which molecular motions are tracked. |

| Temperature/Pressure | 300 K / 1 bar (NPT ensemble) | Simulates physiological or standard conditions. |

| Key Analyses | RMSD, RMSF, Hydrogen Bond Analysis | Quantifies stability, flexibility, and solvent interactions. |

Note: This table outlines typical parameters and analyses for a standard MD simulation.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data or for identifying unknown compounds. Quantum chemical methods, especially DFT, can be used to calculate parameters associated with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

NMR Spectroscopy: After optimizing the molecular geometry, NMR shielding tensors can be calculated for each nucleus (e.g., ¹H and ¹³C). These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com These predicted spectra can help assign peaks in an experimental spectrum, especially for complex molecules, and can be used to distinguish between different conformers or isomers, as the chemical shifts are highly sensitive to the local electronic environment.

IR Spectroscopy: The same DFT calculations used for geometry optimization can also be used to compute the vibrational frequencies and their corresponding intensities. researchgate.net The resulting predicted IR spectrum shows absorption bands corresponding to the molecule's vibrational modes (e.g., O-H stretch, C-H stretch, C-N stretch). Comparing the computed spectrum to an experimental one can confirm the molecular structure and the presence of specific functional groups.

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) (Illustrative) | Predicted ¹H Chemical Shift (ppm) (Illustrative) | Predicted IR Frequency (cm⁻¹) (Illustrative) |

| C3-OH | N/A | 2.5 (broad) | 3400 (O-H stretch, broad) |

| C3-H | 68 | 3.6 | N/A |

| Piperidine C-H | 25-55 | 1.5 - 3.0 | 2850-2950 (C-H stretch) |

| Cyclohexyl C-H | 26-40 | 1.1 - 1.9 | 2860-2940 (C-H stretch) |

Note: These spectroscopic parameters are illustrative predictions based on typical values for similar chemical environments.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is central to drug discovery and in understanding the potential biological roles of small molecules like this compound. biointerfaceresearch.com

The process involves:

Preparation: A three-dimensional structure of the ligand (this compound) is generated and its energy is minimized. A 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the protein.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. mdpi.com

For this compound, the hydroxyl group and the piperidine nitrogen are key features for interaction, as they can act as hydrogen bond donors and acceptors, respectively. The bulky, nonpolar cyclohexyl and piperidine rings can form favorable van der Waals or hydrophobic interactions within a protein's binding pocket.

While the specific biological targets of this compound are not defined, docking studies could be performed against a panel of receptors that are known to bind piperidine-containing ligands (e.g., sigma receptors, opioid receptors, or certain ion channels) to generate hypotheses about its potential pharmacological activity. The results would highlight key amino acid residues involved in the interaction and provide a quantitative estimate of binding strength. nih.gov

| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) (Illustrative) | Key Predicted Interactions |

| Sigma-1 Receptor | -8.2 | Hydrogen bond from 3-OH to Asp125; Hydrophobic interactions with Trp89, Tyr173. |

| M2 Muscarinic Receptor | -7.5 | Hydrogen bond from 3-OH to Tyr403; Salt bridge involving protonated piperidine-N and Asp103. |

| NMDA Receptor Subunit | -7.9 | Hydrogen bond from 3-OH to Ser245; van der Waals contacts in hydrophobic pocket. |

Note: The targets and results in this table are purely hypothetical and serve to illustrate the type of data generated from a molecular docking study.

Analytical Methodologies for the Detection and Quantification of 1 Cyclohexylpiperidin 3 Ol

Mass Spectrometry (MS)-Based Analytical Methods for Trace Analysis and Identification

Mass spectrometry provides high levels of sensitivity and specificity, making it indispensable for trace analysis and definitive structural identification. nih.gov It is typically coupled with a chromatographic separation technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low levels of compounds in complex matrices. nih.gov Its high selectivity is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, minimizing interferences from the sample matrix. amazonaws.com

For 1-Cyclohexylpiperidin-3-ol, ionization would likely be achieved using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode, due to the basic nature of the piperidine (B6355638) nitrogen. kuleuven.be The method's sensitivity allows for detection at very low concentrations (pg/mL to ng/mL range), making it ideal for trace analysis. nih.govmit.edu

Table 4: Hypothetical LC-MS/MS Parameters for Quantification

| Parameter | Condition | Purpose |

| Chromatography | Reversed-Phase HPLC or UHPLC | Separation of the analyte from the matrix. |

| Ionization Source | ESI or APCI (Positive Mode) | To generate protonated molecular ions [M+H]⁺. |

| Mass Analyzer | Triple Quadrupole (QqQ) | For selecting precursor and product ions. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |

| Precursor Ion | m/z 184.17 (Calculated for [C₁₁H₂₁NO+H]⁺) | The protonated molecular ion of the analyte. |

| Product Ions | To be determined experimentally | Characteristic fragment ions for confirmation and quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. fmach.itresearchgate.net It is a robust method for identifying and quantifying volatile compounds. fmach.it As previously mentioned, this compound is likely to require derivatization prior to GC analysis to improve its chromatographic properties. Common derivatization approaches include silylation of the hydroxyl group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation.

Following separation on the GC column, the derivatized analyte enters the mass spectrometer (typically an electron ionization source), where it is fragmented into a unique pattern. This mass spectrum serves as a chemical fingerprint that can be used for definitive identification by comparing it to spectral libraries. researchgate.net GC-MS provides both qualitative and quantitative information and is a standard technique in forensic and chemical analysis. bg.ac.rs

Table 5: GC-MS Analysis Approach for Derivatized Analyte

| Parameter | Condition | Purpose |

| Derivatization Agent | BSTFA, MSTFA (Silylation) or Acetic Anhydride (Acylation) | To block the polar hydroxyl group, increasing volatility. |

| GC Column | Non-polar (e.g., DB-1ms) | Separation of the less polar derivative. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | To produce reproducible fragmentation patterns for identification. |

| Mass Analyzer | Quadrupole or Ion Trap | To separate ions based on their mass-to-charge ratio. |

| Scan Mode | Full Scan | To acquire a full mass spectrum for identification. |

| Scan Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity in quantitative analysis. |

Derivatization Strategies for GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, compounds containing polar functional groups, such as the hydroxyl group in this compound, often exhibit poor chromatographic behavior, including peak tailing and low sensitivity. Chemical derivatization is a crucial strategy employed to overcome these limitations by converting the polar analyte into a less polar, more volatile, and more thermally stable derivative.

For this compound, the primary target for derivatization is the hydroxyl (-OH) group. The goal is to replace the active hydrogen with a non-polar group, thereby reducing intermolecular hydrogen bonding and improving its volatility and chromatographic performance. Common derivatization strategies applicable to the hydroxyl group include silylation and acylation.

Silylation is one of the most prevalent derivatization techniques for compounds containing hydroxyl groups. This process involves the reaction of the analyte with a silylating agent to form a trimethylsilyl (TMS) ether. These derivatives are typically more volatile and produce characteristic mass spectra that aid in structural elucidation.

Acylation is another effective method, which involves introducing an acyl group, often from an acid anhydride or acyl halide. The resulting ester derivatives are less polar and more volatile than the parent alcohol. Perfluoroacyl derivatives are particularly useful as they can significantly enhance detection sensitivity when using an electron capture detector (ECD), although MS detection is more common.

The selection of a derivatization reagent depends on factors such as the reactivity of the analyte, the desired volatility of the derivative, potential interferences from the sample matrix, and the stability of the resulting product. nih.gov

Table 1: Common Derivatization Reagents for Hydroxyl Groups

| Derivatization Strategy | Reagent Class | Common Reagents | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) Ether | High volatility, Thermally stable, Characteristic mass spectra |

| Acylation | Acylating Agents | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | Ester | Increased volatility, Enhanced detector response (especially for fluorinated derivatives) |

Sample Preparation Techniques for Complex Matrices (e.g., biological fluids, environmental samples)

The accurate analysis of this compound in complex matrices such as blood, urine, or wastewater presents significant analytical challenges. These matrices contain a multitude of endogenous and exogenous components (e.g., proteins, salts, lipids, humic acids) that can interfere with the analysis, a phenomenon known as the matrix effect. chromatographyonline.com Therefore, a robust sample preparation step is essential to isolate the target analyte from these interferences, prevent damage to the analytical instrumentation, and concentrate the analyte to improve detection limits. biotage.com

The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and transfer it into a solvent compatible with the subsequent analytical technique (e.g., GC-MS or LC-MS). biotage.com Common conventional techniques for preparing samples from biological fluids include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, the required concentration level, and the desired sample throughput.

Solid-Phase Extraction (SPE) Optimization

Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid sample. sigmaaldrich.com It offers advantages over LLE, including higher selectivity, reduced solvent consumption, and easier automation. chromatographyonline.com Optimization of an SPE method is critical to achieve high, reproducible recovery of the target analyte and efficient removal of matrix components.

The optimization process for this compound, a basic compound with a pKa likely in the 8-10 range due to the piperidine nitrogen, would typically involve a cation-exchange or a reversed-phase sorbent. Polymeric sorbents are often preferred over traditional silica-based ones due to their stability across a wider pH range and higher loading capacity. nih.gov

Key Steps and Parameters for SPE Method Optimization:

Sorbent Selection: The choice of the solid phase is the most critical parameter. For this compound, options include:

Reversed-Phase (e.g., C8, C18, polymeric): Retains the analyte based on hydrophobic interactions. The cyclohexyl group provides sufficient non-polarity for retention.

Cation-Exchange (e.g., SCX, WCX): Retains the analyte based on electrostatic interactions with the protonated piperidine nitrogen. This approach can offer high selectivity.

Mixed-Mode (e.g., Reversed-Phase/Cation-Exchange): Combines both retention mechanisms for enhanced selectivity and cleanup.

Sample Pre-treatment: Biological fluids often require dilution with a buffer to adjust the pH. biotage.com For cation-exchange SPE, the sample pH should be adjusted to at least 2 pH units below the pKa of the piperidine nitrogen to ensure it is fully protonated and retained by the sorbent.

Conditioning/Equilibration: The sorbent must be wetted and activated before sample loading. This typically involves passing a solvent like methanol followed by water or a buffer through the cartridge. sigmaaldrich.com

Sample Loading: The pre-treated sample is passed through the SPE cartridge at a controlled flow rate to ensure efficient retention of the analyte.

Washing: This step is crucial for removing co-adsorbed interferences. A series of wash solutions with varying organic solvent content and/or pH can be used. The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent.

Elution: A solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the analyte for collection. For reversed-phase SPE, this is typically a high-percentage organic solvent. For cation-exchange SPE, the elution solvent would contain a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the piperidine nitrogen, breaking the electrostatic interaction.

Table 2: Example SPE Optimization Parameters for this compound

| Step | Parameter to Optimize | Typical Conditions | Rationale |

|---|---|---|---|

| Sorbent Selection | Sorbent Type | Mixed-Mode Cation Exchange (MCX) | Combines reversed-phase and cation-exchange for high selectivity of basic compounds. |

| Sample Pre-treatment | Sample pH | pH ~4-6 | Ensures the piperidine nitrogen is protonated for cation-exchange retention. |

| Conditioning | Solvents | 1. Methanol 2. Water/Buffer (pH ~4-6) | Activates the sorbent and prepares it for the sample's pH. | | Washing | Solvents | 1. Acidified Water 2. Methanol | Removes polar and weakly retained non-polar interferences, respectively. | | Elution | Solvent | 5% Ammonium Hydroxide in Methanol | Neutralizes the piperidine nitrogen to disrupt cation-exchange retention and elute the analyte. |

Liquid-Liquid Extraction (LLE) Method Development

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.org It is a simple and cost-effective method for sample cleanup and concentration. nih.gov

Method development for LLE of this compound requires careful consideration of its chemical properties. As a basic compound, its solubility and partitioning behavior are highly dependent on the pH of the aqueous phase.

Key Parameters for LLE Method Development:

Organic Solvent Selection: The choice of the extraction solvent is paramount. longdom.org The solvent should be immiscible with the aqueous sample, have a high affinity for the analyte, be of high purity, and have a density that facilitates easy separation from the aqueous layer. For this compound, solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or dichloromethane would be suitable candidates.

pH Adjustment: This is the most critical variable for extracting ionizable compounds. To extract the basic this compound into an organic solvent, the pH of the aqueous sample must be adjusted to be at least 2 pH units above its pKa. At this high pH, the piperidine nitrogen is in its neutral, free-base form, which is significantly more soluble in organic solvents. Conversely, it can be back-extracted into an acidic aqueous solution if further cleanup is needed.

Salting-Out Effect: The addition of a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer into the organic phase, thereby increasing extraction efficiency.

Phase Volume Ratio: The ratio of the organic solvent volume to the aqueous sample volume can be adjusted to achieve the desired level of pre-concentration.

Extraction Procedure: The thorough mixing of the two phases is essential to facilitate the transfer of the analyte. This can be achieved by vortexing or mechanical shaking. After mixing, the phases are separated by centrifugation or allowing them to settle. longdom.org Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.

Microextraction Techniques

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques, driven by the principles of green analytical chemistry. mdpi.com Microextraction techniques offer several advantages over traditional methods like LLE and SPE, including drastically reduced solvent and sample consumption, simplified procedures, and often higher enrichment factors. mdpi.com

Several microextraction techniques could be adapted for the analysis of this compound:

Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a stationary phase. mdpi.com The fiber is exposed to the sample (either directly or in the headspace), and the analyte partitions onto the coating. After extraction, the fiber is transferred to the injection port of a GC, where the analyte is thermally desorbed for analysis. The choice of fiber coating is critical and would likely be a polar or mixed-phase coating for this compound.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like methanol or acetonitrile) is rapidly injected into the aqueous sample. mdpi.com This creates a cloudy solution of fine micro-droplets, providing a large surface area for rapid analyte transfer. The mixture is then centrifuged to collect the sedimented organic phase for analysis. mdpi.com

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where a small amount of sorbent (1-4 mg) is packed inside a syringe needle. nih.gov The sample is drawn through the sorbent, and after washing, the analyte is eluted with a small volume of solvent directly into the analytical instrument. This technique is fast, uses minimal solvent, and the sorbent can often be reused. nih.gov

Quantitative Method Validation

Once an analytical method for this compound has been developed, it must be validated to ensure that it is reliable, reproducible, and fit for its intended purpose. Method validation is a regulatory requirement in many fields and provides documented evidence of the method's performance. The key parameters evaluated during quantitative method validation include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Key Parameters for Quantitative Method Validation

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentrations and is expressed as percent recovery. | Recovery typically within 80-120% |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD ≤ 15% (≤ 20% at the LOQ) |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. | Signal-to-noise ratio (S/N) of ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. | Signal-to-noise ratio (S/N) of ≥ 10 |

Pharmacological and Biological Activity Studies of 1 Cyclohexylpiperidin 3 Ol Mechanistic and Pre Clinical Investigations

In Vitro Receptor Binding and Functional Assays

The 1-cyclohexylpiperidin-3-ol scaffold is a key component in a variety of psychoactive compounds, and its interaction with neuronal targets has been a subject of scientific inquiry. Studies on derivatives indicate that the presence and position of the hydroxyl group on the piperidine (B6355638) ring are critical for affinity and selectivity towards neurotransmitter transporters.

For instance, in the context of N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) analogues, hydroxylation at the 3-position of the piperidine ring results in high-affinity ligands for the dopamine transporter (DAT). This suggests that the 3-hydroxy group is a key pharmacophoric feature for DAT recognition. Conversely, hydroxylation at the 3- or 4-position of the cyclohexyl ring leads to a decrease in affinity, highlighting the specific role of the piperidin-3-ol structure.

While specific binding data for this compound is not extensively documented, the pharmacological data of its derivatives underscore the importance of the hydroxylated piperidine ring in modulating activity at monoamine transporters.

Table 1: Representative In Vitro Binding Affinities of Piperidine Derivatives

| Compound | Target | Assay Type | Affinity (Kᵢ in nM) |

|---|---|---|---|

| GBR 12909 Analogue (with 3-OH) | DAT | [³H]WIN 35,428 Binding | High (Specific value not provided) |

| GBR 12909 Analogue (without OH) | DAT | [³H]WIN 35,428 Binding | Lower than 3-OH analogue |

| PCP Analogue (with 4-OH on piperidine) | PCP Receptor | [³H]PCP Binding | Decreased affinity vs. PCP |

This table is illustrative and compiled from qualitative descriptions in research literature.

Neurochemical Modulation in Pre-Clinical Animal Models

The impact of the this compound moiety on neurochemistry has been investigated through its more complex derivatives. A notable example is N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidin-3-ol (3-OH-pip-BTCP), an active metabolite of BTCP. In preclinical rat models, this compound has been shown to exert significant effects on the dopaminergic system.

Microdialysis studies in rats have demonstrated that 3-OH-pip-BTCP dose-dependently increases extracellular dopamine levels in the nucleus accumbens. This effect is long-lasting at higher doses, suggesting a sustained interaction with the dopamine transporter, likely inhibiting dopamine reuptake. These findings indicate that the this compound structure contributes to a potent and enduring modulation of dopaminergic neurotransmission in key brain regions associated with reward and motivation.

Behavioral Phenotyping and Pharmacological Profiles in Animal Models

The neurochemical effects of compounds containing the this compound group translate into observable behavioral changes in animal models. The aforementioned metabolite, 3-OH-pip-BTCP, has been shown to dose-dependently increase locomotor activity in rats. This heightened activity is consistent with the observed increase in dopamine levels in the nucleus accumbens and is a hallmark of psychostimulant action.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Elucidation of Key Pharmacophores for Biological Activity

SAR studies of various arylcyclohexylamine derivatives have shed light on the critical structural features for biological activity. The this compound moiety contains several key pharmacophoric elements. The piperidine ring serves as a basic nitrogen-containing scaffold, common in many centrally acting agents. The cyclohexyl group provides a bulky, lipophilic anchor.

Impact of Stereochemistry on Receptor Selectivity and Potency

The carbon atom at the 3-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-1-cyclohexylpiperidin-3-ol. The stereochemistry of this hydroxyl group can have a profound impact on pharmacological activity.

In the broader class of piperidine-containing pharmaceuticals, it is well-established that different stereoisomers can exhibit vastly different potencies and selectivities for their biological targets. For example, (S)-1-Boc-3-hydroxypiperidine is a crucial chiral intermediate in the synthesis of several modern therapeutics, indicating that the (S)-configuration is often preferred for the desired biological effect. While specific studies on the individual enantiomers of this compound are not widely available, research on related chiral piperidin-3-ol derivatives has shown that enantiomers can differ significantly in their affinity for monoamine transporters. This stereoselectivity underscores the importance of a precise three-dimensional arrangement of chemical groups for optimal interaction with the binding site of a receptor or transporter.

In Vitro and Animal Model Biotransformation and Metabolite Identification Studies

The metabolic fate of the this compound structure has been primarily studied in the context of it being a metabolite of more complex parent compounds. For example, in vitro studies using rat liver microsomes have identified N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidin-3-ol as a primary metabolite of BTCP. This indicates that a common metabolic pathway for N-substituted 1-cyclohexylpiperidines is hydroxylation on the piperidine ring.

The formation of this compound or its derivatives through metabolism suggests that it is a stable metabolite that can be further circulated and exert its own pharmacological effects. The primary enzymes responsible for such hydroxylation reactions are typically members of the cytochrome P450 superfamily. The presence of the hydroxyl group also provides a handle for further phase II metabolism, such as glucuronidation, which would facilitate excretion.

Identification of Phase I and Phase II Metabolites

There is no available scientific literature that identifies the specific Phase I and Phase II metabolites of this compound. In general, Phase I metabolism involves the introduction or exposure of functional groups through reactions such as oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 enzymes. For a compound like this compound, potential Phase I reactions could hypothetically include hydroxylation of the cyclohexane (B81311) or piperidine rings, or oxidation of the secondary alcohol to a ketone.

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. These reactions include glucuronidation, sulfation, and acetylation. The hydroxyl group of this compound would be a likely site for such conjugation reactions. However, without specific experimental data, the exact metabolic fate of this compound remains unknown.

Enzymatic Pathways Involved in Metabolism of this compound

No studies were found that investigated the specific enzymatic pathways involved in the metabolism of this compound. While it can be hypothesized that cytochrome P450 (CYP) enzymes would be involved in any oxidative Phase I metabolism, and UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) could be involved in Phase II conjugation of the hydroxyl group, there is no experimental evidence to confirm the involvement of these or any other specific enzymes.

Comparison of Biological Activities of Metabolites and Parent Compound

As no metabolites of this compound have been identified, there are no studies comparing the biological activities of any potential metabolites with the parent compound. Such studies are contingent on the initial identification and characterization of the metabolites, which has not been reported in the available scientific literature.

Applications and Translational Research Potential of 1 Cyclohexylpiperidin 3 Ol

Chemical Probes for Biological Systems

There is no published research that describes the development or use of 1-Cyclohexylpiperidin-3-ol as a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function. The design and validation of a chemical probe is a rigorous process that involves demonstrating potency, selectivity, and a clear mechanism of action. At present, no such studies have been reported for this compound.

Precursors or Intermediates in the Synthesis of Complex Chemical Entities

The role of a chemical compound as a precursor or intermediate is established when it is used as a starting material or a key building block in the synthesis of more complex molecules. While the synthesis of a related but distinct compound, 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidin-3-ol, has been described in the context of medicinal chemistry research, there is no literature that documents the use of this compound as a precursor or intermediate in the synthesis of other complex chemical entities.

Development of Analytical Reference Standards